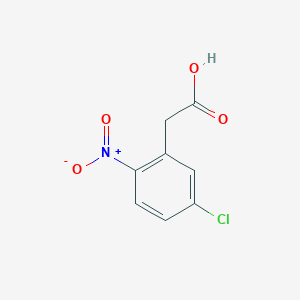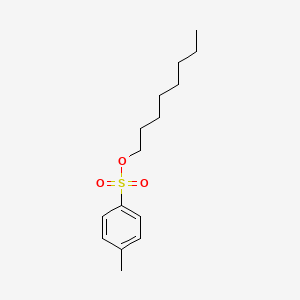
Dimère de trifluoroacétate de rhodium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) trifluoroacetate dimer, also known as Trifluoroacetic acid rhodium(II) salt dimer, is a chemical compound with the molecular formula [ (CF3COO)2Rh]2 . It has a molecular weight of 657.87 . The compound appears as a light green to dark green powder .
Molecular Structure Analysis
The molecular structure of Rhodium(II) trifluoroacetate dimer is represented by the formula [ (CF3COO)2Rh]2 . This indicates that the compound consists of two Rhodium(II) ions, each coordinated to two trifluoroacetate ions .Chemical Reactions Analysis
Rhodium(II) complexes, including Rhodium(II) trifluoroacetate dimer, are known to be effective catalysts for various chemical reactions. For example, Rhodium(II) acetate dimer is used in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . Rhodium(II) trifluoroacetate dimer itself is used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Rhodium(II) trifluoroacetate dimer is a light green to dark green crystalline powder . It has a molecular weight of 657.88 .Applications De Recherche Scientifique
Synthèse de composés carbonylés α,β-insaturés
Le dimère de trifluoroacétate de rhodium(II) est essentiel pour la synthèse de composés carbonylés α,β-insaturés isomériquement purs . Ces composés sont des intermédiaires essentiels en synthèse organique et peuvent conduire à une variété de produits finaux, y compris des produits pharmaceutiques et des produits agrochimiques.
Blocs de construction moléculaires
Ce composé est utilisé pour préparer des blocs de construction destinés à la construction de solides moléculaires unidimensionnels, bidimensionnels et tridimensionnels . Ces blocs de construction sont à la base de la création de structures complexes en science des matériaux et en nanotechnologie.
Catalyseur dans les réactions organiques
En raison de ses propriétés uniques, le dimère de trifluoroacétate de rhodium(II) sert de catalyseur efficace dans diverses réactions organiques . Il peut faciliter les réactions qui forment des liaisons carbone-carbone et carbone-hétéroatome, qui sont fondamentales dans la création de molécules organiques complexes.
Safety and Hazards
Rhodium(II) trifluoroacetate dimer is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
Mécanisme D'action
Target of Action
Rhodium(II) trifluoroacetate dimer primarily targets a variety of classical Lewis bases . The compound forms adducts, often with a 2:1 stoichiometry, with these Lewis bases .
Mode of Action
The Rhodium(II) trifluoroacetate dimer binds to the Lewis bases at the “axial” positions on each of the two Rhodium(II) centers . This interaction is even stronger than that of Rhodium(II) acetate, allowing it to form adducts with even very weak bases .
Biochemical Pathways
Rhodium(II) trifluoroacetate dimer is used as a catalyst in the synthesis of some organic compounds . It is particularly used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds and the preparation of building blocks for one-, two-, and three-dimensional molecular solids .
Pharmacokinetics
It is known that the compound is a green volatile solid .
Result of Action
The result of the action of Rhodium(II) trifluoroacetate dimer is the formation of adducts with Lewis bases . This can lead to the synthesis of various organic compounds .
Action Environment
The action of Rhodium(II) trifluoroacetate dimer can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Analyse Biochimique
Biochemical Properties
Rhodium(II) trifluoroacetate dimer forms adducts, often with 2:1 stoichiometry, with a variety of Lewis bases . The bases bind at the “axial” positions on each of the two Rh(II) center .
Molecular Mechanism
Rhodium(II) trifluoroacetate dimer binds even very weak bases, more so than does rhodium(II) acetate . It even forms adducts with hexamethylbenzene and with S8 . Rhodium(II) trifluoroacetate dimer catalyzes cyclopropanation of alkenes by diazo compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Rhodium(II) trifluoroacetate dimer can be achieved through the reaction of Rhodium(II) acetate with trifluoroacetic acid in the presence of a reducing agent.", "Starting Materials": [ "Rhodium(II) acetate", "Trifluoroacetic acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve Rhodium(II) acetate in a suitable solvent (e.g. acetonitrile)", "Add trifluoroacetic acid to the solution and stir for several hours", "Add the reducing agent slowly to the solution while stirring", "Continue stirring for several hours until the reaction is complete", "Filter the solution to remove any impurities", "Evaporate the solvent to obtain the Rhodium(II) trifluoroacetate dimer as a solid" ] } | |
Numéro CAS |
31126-95-1 |
Formule moléculaire |
C8F12O8Rh2 |
Poids moléculaire |
657.87 g/mol |
Nom IUPAC |
rhodium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |
Clé InChI |
PQEXTYUESSEHKW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
SMILES canonique |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?
A1: Rhodium(II) trifluoroacetate dimer can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the Rhodium(II) trifluoroacetate dimer and these functional groups leads to the immobilization of the catalyst on the surface.
Q2: What spectroscopic techniques are used to characterize Rhodium(II) trifluoroacetate dimer-based catalysts?
A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:
- ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the Rhodium(II) trifluoroacetate dimer on the support material, providing insights into how the catalyst is anchored. []
- ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []
Q3: What are the catalytic applications of Rhodium(II) trifluoroacetate dimer?
A3: Rhodium(II) trifluoroacetate dimer is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




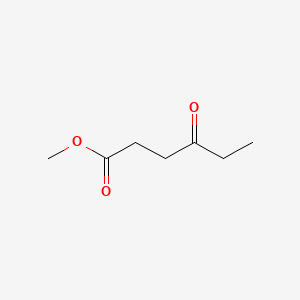
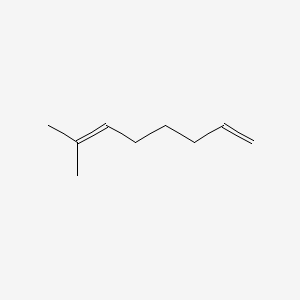
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
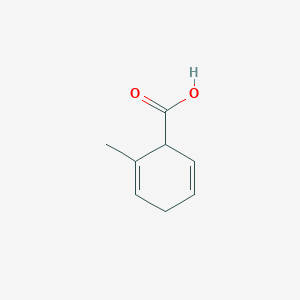


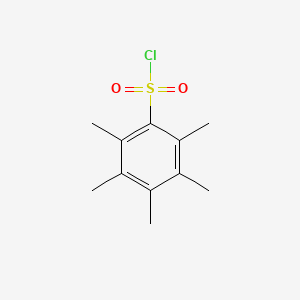
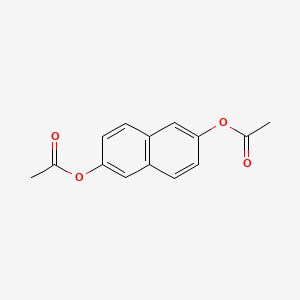
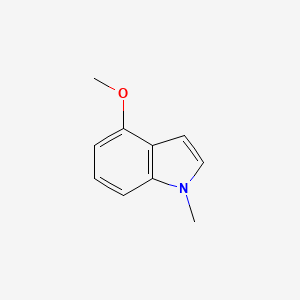
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

